molecular formula C15H12N2O2 B195693 Carbamazepine-10,11-epoxide CAS No. 36507-30-9

Carbamazepine-10,11-epoxide

Cat. No. B195693
CAS RN: 36507-30-9
M. Wt: 252.27 g/mol
InChI Key: ZRWWEEVEIOGMMT-UHFFFAOYSA-N
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Description

Carbamazepine-10,11-epoxide is the primary, active metabolite in both urine and serum of carbamazepine, an anticonvulsant drug used in the treatment of epilepsy and bipolar disorder as well as trigeminal neuralgia . It is an epoxide and metabolite of carbamazepine and has a role as a marine xenobiotic metabolite, a drug metabolite, and an allergen .


Synthesis Analysis

Carbamazepine is metabolized in the liver by oxidation before excretion in the urine. A major metabolite is carbamazepine-10,11-epoxide which is further metabolized by hydration before excretion . The synthesis of Carbamazepine-10,11-epoxide has been analyzed in several studies .


Molecular Structure Analysis

The molecular structure of Carbamazepine-10,11-epoxide has been analyzed using high-performance liquid chromatography with ultraviolet detection . Further studies have also discussed the molecular structure of this compound .


Chemical Reactions Analysis

Carbamazepine-10,11-epoxide has been associated with several chemical reactions. It is known to induce the alteration of peptides presented by HLA-B∗15:02 . It is also metabolized by epoxide hydrolase . Several studies have analyzed the chemical reactions of this compound .


Physical And Chemical Properties Analysis

Carbamazepine-10,11-epoxide has a molecular formula of C15H12N2O2 and a molecular weight of 252.27 g/mol . Further analysis of its physical and chemical properties can be found in several studies .

Scientific Research Applications

Therapeutic Drug Monitoring (TDM)

Carbamazepine 10,11-epoxide plays a crucial role in TDM, particularly for patients on carbamazepine therapy. It is an active metabolite of carbamazepine and can accumulate to toxic levels, especially when used with other anticonvulsants like valproate . Monitoring its levels helps in optimizing dosage to maintain efficacy while preventing toxicity.

Pharmacokinetics and Drug Interaction Studies

The metabolite is essential in understanding the pharmacokinetics of carbamazepine. It is formed mainly by CYP3A4 and CYP2B6 enzymes and further metabolized to an inactive form . Studies on its interaction with other drugs can predict and manage potential drug-drug interactions, enhancing patient safety.

Neuropharmacology

In neuroscience, carbamazepine 10,11-epoxide’s effects on the nervous system are of significant interest. It contributes to the anticonvulsant properties of carbamazepine and is used in research to understand the treatment of epilepsy and other neurological disorders .

Toxicology

The metabolite’s role in toxicology is pivotal. It is involved in carbamazepine toxicity, where its increased levels can lead to serious conditions like Stevens-Johnson Syndrome or toxic epidermal necrolysis. Understanding its toxicokinetics is vital for developing safer medication protocols .

Molecular Biology

Recent studies have shown that the HLA-B*57:01 allele in association with carbamazepine 10,11-epoxide can trigger upregulation of the NFκB and JAK/STAT pathways. This has implications for personalized medicine and understanding drug-mediated immune reactions .

Clinical Trials

Carbamazepine 10,11-epoxide is also a subject of clinical trials to evaluate its efficacy and safety as a therapeutic agent. Its pharmacological activity is considered in the design and interpretation of trials, particularly for conditions like bipolar disorder and trigeminal neuralgia .

Safety And Hazards

Carbamazepine-10,11-epoxide has been associated with severe and life-threatening adverse drug reactions. These immunological conditions are resolved upon withdrawal of the medicament . More information on the safety and hazards of this compound can be found in several studies .

Future Directions

There are several future directions for the study of Carbamazepine-10,11-epoxide. For instance, understanding the nature of immunogenic interactions between Carbamazepine and Carbamazepine-10,11-epoxide with the HLA immune complex will guide towards effective and safe medications . Other future directions include the prediction of drug-drug interactions at the epoxide hydrolase level , and the establishment of a physiologically based pharmacokinetic (PBPK) model of Carbamazepine and its metabolite Carbamazepine-10,11-epoxide .

properties

IUPAC Name

3-oxa-11-azatetracyclo[10.4.0.02,4.05,10]hexadeca-1(16),5,7,9,12,14-hexaene-11-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O2/c16-15(18)17-11-7-3-1-5-9(11)13-14(19-13)10-6-2-4-8-12(10)17/h1-8,13-14H,(H2,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRWWEEVEIOGMMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3C(O3)C4=CC=CC=C4N2C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60891456
Record name Carbamazepine 10,11-epoxide
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Molecular Weight

252.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Carbamazepine-10,11-epoxide

CAS RN

36507-30-9
Record name Carbamazepine 10,11-epoxide
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Record name Carbamazepine epoxide
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Record name Carbamazepine 10,11-epoxide
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Record name Carbamazepin-10,11-epoxide
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Record name CARBAMAZEPINE-10,11-EPOXIDE
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Record name Carbamazepine-10,11-epoxide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does carbamazepine-10,11-epoxide exert its anticonvulsant effect?

A1: Like its parent drug carbamazepine, carbamazepine-10,11-epoxide is believed to act primarily by blocking voltage-gated sodium channels in the brain. [, , ] This action stabilizes neuronal membranes and inhibits the repetitive firing of neurons, suppressing seizure activity.

Q2: Does carbamazepine-10,11-epoxide contribute to the overall anticonvulsant effect of carbamazepine therapy?

A2: Yes, carbamazepine-10,11-epoxide possesses anticonvulsant activity. Studies have shown that it demonstrates a potent therapeutic effect in animal models of epilepsy. [, , ] In humans, it contributes to the overall anticonvulsant effect, but its potency relative to carbamazepine is still under investigation. [, ]

Q3: How is carbamazepine-10,11-epoxide formed in the body?

A4: Carbamazepine-10,11-epoxide is primarily formed in the liver via the enzymatic activity of cytochrome P450 (CYP) 3A4, with a minor contribution from CYP2C8. [, , ]

Q4: How is carbamazepine-10,11-epoxide eliminated from the body?

A5: Carbamazepine-10,11-epoxide is primarily metabolized by epoxide hydrolase 1 (EPHX1) to carbamazepine-10,11-trans-diol, which is then further metabolized before excretion. [, , ] A small fraction undergoes glucuronidation and is excreted in urine. [, ]

Q5: What factors can influence the plasma concentration of carbamazepine-10,11-epoxide?

A5: Several factors can affect carbamazepine-10,11-epoxide levels:

  • Co-medication: Certain drugs, like valproic acid, can inhibit epoxide hydrolase, leading to increased carbamazepine-10,11-epoxide levels. [, , , , , , ]
  • Genetic factors: Individual variations in enzyme activity can influence carbamazepine-10,11-epoxide concentrations. [, , ]
  • Liver function: Impaired liver function may lead to decreased metabolism and potentially higher carbamazepine-10,11-epoxide levels. [, ]

Q6: How does the co-administration of valproic acid affect carbamazepine-10,11-epoxide levels?

A7: Valproic acid is a known inhibitor of epoxide hydrolase, the enzyme responsible for metabolizing carbamazepine-10,11-epoxide. [, , , , , ] Co-administration can lead to significantly elevated carbamazepine-10,11-epoxide levels and potential toxicity, even when carbamazepine levels are within the therapeutic range. [, ]

Q7: Are there other drugs besides valproic acid that can interact with carbamazepine-10,11-epoxide?

A8: Yes, other drugs that interact with the same metabolic pathways can affect carbamazepine-10,11-epoxide levels. For instance, phenytoin can induce carbamazepine metabolism, potentially altering the carbamazepine to carbamazepine-10,11-epoxide ratio. [, , , ] Erythromycin can also impact the metabolic pathway, leading to an increase in carbamazepine levels and a decrease in the carbamazepine-10,11-epoxide to carbamazepine ratio. [, ]

Q8: Why is therapeutic drug monitoring important in patients taking carbamazepine?

A9: Carbamazepine has a narrow therapeutic index, meaning the effective dose is close to the toxic dose. [, , ] Monitoring carbamazepine levels helps ensure patients receive adequate seizure control while minimizing the risk of adverse effects.

Q9: What are the common methods used to measure carbamazepine and carbamazepine-10,11-epoxide levels?

A9: Several analytical techniques are available:

  • High-Performance Liquid Chromatography (HPLC): This method offers high sensitivity and specificity and allows for the simultaneous measurement of carbamazepine and carbamazepine-10,11-epoxide. [, , , , , , , , ]
  • Gas Chromatography-Mass Spectrometry (GC-MS): This highly specific and sensitive technique is considered a gold standard for quantifying carbamazepine and its metabolites. [, ]
  • Immunoassays: These are automated methods offering rapid turnaround times but might not distinguish between carbamazepine and its metabolites, potentially leading to inaccurate results, especially in cases of potential drug interactions. [, , , , , ]

Q10: Are there any challenges associated with measuring carbamazepine-10,11-epoxide levels?

A10:

  • Cross-reactivity: Some immunoassays designed to measure carbamazepine might exhibit cross-reactivity with carbamazepine-10,11-epoxide, leading to falsely elevated carbamazepine readings. [, , , ] This highlights the need for careful selection and validation of analytical methods.
  • Low concentrations: Carbamazepine-10,11-epoxide is typically present in lower concentrations than carbamazepine, demanding highly sensitive and specific methods for accurate quantification. []

Q11: What are some future research directions regarding carbamazepine-10,11-epoxide?

A11: Future research should focus on:

  • Further elucidating the individual contributions of carbamazepine and carbamazepine-10,11-epoxide to both therapeutic and adverse effects. [, , ]
  • Investigating the potential for personalized medicine approaches, considering individual variations in carbamazepine-10,11-epoxide metabolism and response. [, ]
  • Developing and validating more specific and sensitive analytical methods for carbamazepine-10,11-epoxide measurement, particularly point-of-care testing for rapid assessment in clinical settings. []

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